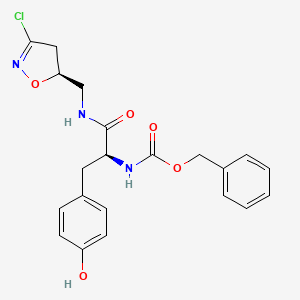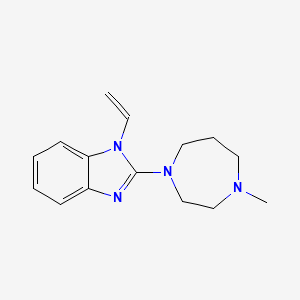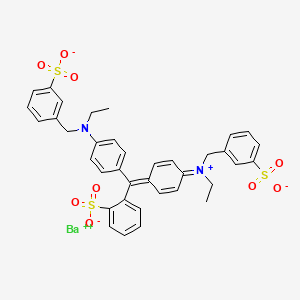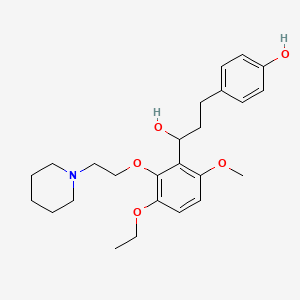
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for NSC115723 are not widely documented in public literature. it is known that the compound can be synthesized through custom synthesis processes .
Analyse Des Réactions Chimiques
NSC115723 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in available literature. it is known that the compound can be involved in complex chemical transformations due to its unique structure . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC115723 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in various research studies to investigate its effects on different biological systems In biology and medicine, NSC115723 is used to explore its potential therapeutic effects and mechanisms of action .
Mécanisme D'action
The mechanism of action of NSC115723 involves its interaction with specific molecular targets and pathways it is known that the compound can exert its effects through complex biochemical interactions . Further research is needed to fully elucidate the detailed mechanism of action of NSC115723.
Comparaison Avec Des Composés Similaires
NSC115723 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other phenanthrene derivatives and related biochemical compounds .
List of Similar Compounds::- Phenanthrene
- 10-Chlorophenanthrene
- 6-Methoxyphenanthrene
- 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
These compounds share structural similarities with NSC115723 but differ in specific functional groups and chemical properties .
Propriétés
Numéro CAS |
52617-98-8 |
|---|---|
Formule moléculaire |
C19H23ClO4 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16+,18+,19-/m0/s1 |
Clé InChI |
CAQCHCCVWVJUGY-WLWJZTKJSA-N |
SMILES isomérique |
C[C@]12CCC[C@]([C@@H]1[C@H](C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
SMILES canonique |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)




![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)




![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
